molecular formula C15H11ClF3NO3S B12772583 Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester CAS No. 172998-76-4

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester

Cat. No.: B12772583
CAS No.: 172998-76-4
M. Wt: 377.8 g/mol
InChI Key: UQOGDBKXGXIKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester is a complex organic compound with a unique structure that combines several functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a benzoic acid core, a chloro substituent, a furanyl group, and a trifluoroethyl ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzoic Acid Derivative: The initial step involves the chlorination of benzoic acid to introduce the chloro substituent at the 2-position.

    Introduction of the Furanyl Group:

    Formation of the Trifluoroethyl Ester: The final step involves esterification with 2,2,2-trifluoroethanol to form the trifluoroethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.

    Furanyl compounds: Molecules containing the furanyl group with various functional groups.

    Trifluoroethyl esters: Compounds with the trifluoroethyl ester functional group.

Uniqueness

The uniqueness of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications

Properties

CAS No.

172998-76-4

Molecular Formula

C15H11ClF3NO3S

Molecular Weight

377.8 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate

InChI

InChI=1S/C15H11ClF3NO3S/c1-8-10(4-5-22-8)13(24)20-9-2-3-12(16)11(6-9)14(21)23-7-15(17,18)19/h2-6H,7H2,1H3,(H,20,24)

InChI Key

UQOGDBKXGXIKAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.